6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyl group, a naphthalen-1-yloxyacetyl moiety, and a piperidin-4-yl group, all integrated into a dihydropyridazinone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions
Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is typically introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the Naphthalen-1-yloxyacetyl Moiety: This step involves the esterification or amidation of the dihydropyridazinone core with naphthalen-1-yloxyacetic acid or its derivatives.
Incorporation of the Piperidin-4-yl Group: The final step involves the coupling of the piperidin-4-yl group to the intermediate compound using reagents like piperidine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: The compound is investigated for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It finds applications in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one: This compound is unique due to its specific combination of functional groups and structural features.
Other Dihydropyridazinone Derivatives: Compounds with similar core structures but different substituents may exhibit different properties and applications.
Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-23-11-10-21(18-8-9-18)25-27(23)19-12-14-26(15-13-19)24(29)16-30-22-7-3-5-17-4-1-2-6-20(17)22/h1-7,10-11,18-19H,8-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWMJIKCAQHFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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